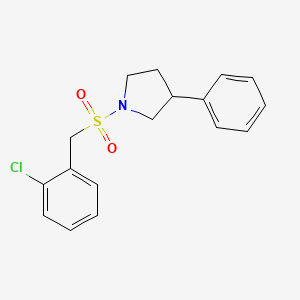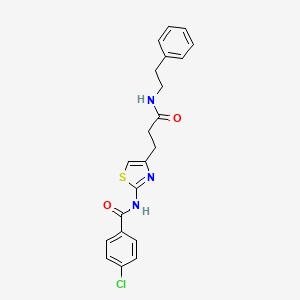
6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a chemical compound with the molecular formula C18H18N2O.ClH . It has a molecular weight of 314.809 .
Synthesis Analysis
The synthesis of 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline involves the use of T3P (50% in EtOAc) added to a mixture of tryptamine and benzaldehyde in a microwave vial . The reaction volume is adjusted with EtOAc and the vessel is sealed. The mixture is then heated under microwave irradiation at 110 °C for 10 minutes . The residue is diluted with EtOAc and washed successively with a saturated solution of NaHCO3 and brine .Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . It also includes a chloride ion as part of the hydrochloride group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline include the reaction of tryptamine and benzaldehyde in the presence of T3P . This reaction is carried out under microwave irradiation at 110 °C .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 314.809 .科学的研究の応用
6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has been studied for its potential applications in scientific research. One such application is its use as a radiotracer for positron emission tomography (PET) imaging. This compound has been found to be a useful PET radiotracer for imaging various physiological and biochemical processes in vivo. Additionally, this compound has been studied for its potential applications in the field of neuroscience. It has been found to be a useful tool for studying the effects of various neurotransmitters on the brain.
作用機序
The mechanism of action of 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is not yet fully understood. However, it is believed to act as an agonist at serotonin 5-HT2A receptors. This is thought to be responsible for its effects on the central nervous system.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to have psychoactive effects, such as increased alertness, improved mood, and increased focus. Additionally, this compound has been found to have antidepressant, anxiolytic, and anticonvulsant effects. It has also been found to have neuroprotective effects, and to be an effective inhibitor of monoamine oxidase.
実験室実験の利点と制限
6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has been found to have a number of advantages for laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized. Additionally, it has a relatively low toxicity, making it safe to use in experiments. However, this compound also has some limitations. It has been found to have a relatively short half-life in vivo, making it difficult to study its effects over a long period of time. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations.
将来の方向性
There are a number of potential future directions for 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride research. One potential direction is to further investigate its mechanism of action. Additionally, further research could be conducted on its potential applications in the field of neuroscience. Additionally, further studies could be conducted to investigate its potential therapeutic effects, such as its antidepressant, anxiolytic, and anticonvulsant effects. Finally, further studies could be conducted to investigate its potential interactions with other drugs and compounds.
合成法
6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can be synthesized by a variety of methods. One method involves the reaction of 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline (6-MPC) with hydrochloric acid. This method involves the reaction of 6-MPC with an excess of hydrochloric acid in a flask at room temperature. The reaction is then quenched with water and the this compound product is isolated by vacuum distillation.
特性
IUPAC Name |
6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O.ClH/c1-21-13-7-8-16-15(11-13)14-9-10-19-17(18(14)20-16)12-5-3-2-4-6-12;/h2-8,11,17,19-20H,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBUUFKTKVTIEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[3-bromo-4-(trifluoromethyl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2844793.png)
![Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B2844794.png)
![1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2844796.png)



![1-[(2,4-Dichloropyridin-3-yl)sulfonyl]-4-ethynylpiperidin-4-ol](/img/structure/B2844801.png)


![[8-acetyloxy-4-oxo-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)chromen-7-yl] Acetate](/img/structure/B2844808.png)
![5-(3-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2844809.png)
![2-(2-bromophenyl)-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}acetamide](/img/structure/B2844810.png)
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2844813.png)

